molecular formula C4H3IN2OS B1672036 Iodothiouracil CAS No. 5984-97-4

Iodothiouracil

Cat. No. B1672036
CAS RN: 5984-97-4
M. Wt: 254.05 g/mol
InChI Key: MYUHSNVSHMCUMD-UHFFFAOYSA-N
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Description

Iodothiouracil is a compound that belongs to the class of organic compounds known as halopyrimidines . These are aromatic compounds containing a halogen atom linked to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Scientific Research Applications

Thyroid Hormone Metabolism in Fish

Research highlights the physiological, biochemical, and molecular characterization of iodothyronine deiodinases in fish, which are crucial for the peripheral fine-tuning of thyroid hormone bioactivity. This study provides insight into the unique features of fish iodothyronine deiodinases, which exhibit resistance to propylthiouracil inhibition and a distinct response to thyroidal status, differentiating them from other vertebrates. The physiological role of iodothyronine deiodination in fish, regulated by thyroid hormones, remains partially understood but is suggested to coordinate actions of iodothyronines and other hormones in tissue-specific manners (Orozco & Valverde-R, 2005).

Role of Sulfation in Thyroid Hormone Metabolism

Sulfation plays a critical role in the metabolism of thyroid hormones by inhibiting their deiodination and stimulating their inactivation. This process, involving the type I iodothyronine deiodinase in liver and kidney, converts thyroxine (T4) to either the bioactive triiodothyronine (T3) or inactive reverse T3 (rT3), with sulfation blocking the activation route while promoting inactivation. This interaction between sulfation and deiodination of iodothyronines indicates sulfation's importance in the irreversible inactivation of thyroid hormone, suggesting a significant physiological impact of iodothyronine sulfation (Visser, 1994).

Future Directions

One of the future directions in the research of Iodothiouracil is its potential use as a Melanoma Localizing Agent . This suggests that Iodothiouracil could have significant implications in the field of oncology.

properties

IUPAC Name

5-iodo-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUHSNVSHMCUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3565-15-9 (hydrochloride salt)
Record name Iodothiouracil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023156
Record name Iodothiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodothiouracil

CAS RN

5984-97-4
Record name 2,3-Dihydro-5-iodo-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5984-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodothiouracil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodothiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOTHIOURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O17612T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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